4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)benzaldehyde
Description
Properties
IUPAC Name |
4-(6-pyrazol-1-ylpyrimidin-4-yl)oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-9-11-2-4-12(5-3-11)20-14-8-13(15-10-16-14)18-7-1-6-17-18/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGLNODRVAPPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)OC3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651055 | |
| Record name | 4-{[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-03-3 | |
| Record name | 4-[[6-(1H-Pyrazol-1-yl)-4-pyrimidinyl]oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 6-(1H-Pyrazol-1-yl)pyrimidin-4-ol Intermediate
- The pyrimidine ring substituted at the 6-position with a pyrazolyl group can be synthesized by condensation of suitable amidines with β-dicarbonyl compounds or by palladium-catalyzed coupling reactions between 6-chloropyrimidin-4-ol and pyrazole derivatives.
- The 4-position hydroxyl group on the pyrimidine is essential for subsequent ether formation.
Ether Formation with 4-Hydroxybenzaldehyde
- The key step involves coupling the 6-(1H-pyrazol-1-yl)pyrimidin-4-ol with 4-hydroxybenzaldehyde or its derivatives to form the ether bond.
Common methods include:
Nucleophilic aromatic substitution (SNAr):
Reacting 6-chloropyrimidine derivatives with 4-hydroxybenzaldehyde under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C). This promotes displacement of the chlorine atom by the phenolate ion, forming the ether linkage.Copper-catalyzed Ullmann ether synthesis:
Employing copper(I) iodide as a catalyst with ligands such as 1,10-phenanthroline or N,N-dimethylethylenediamine, in the presence of base (e.g., potassium carbonate or cesium carbonate), and heating the mixture to 100–140 °C in solvents like toluene or DMSO. This method is effective for coupling aryl halides with phenols.
Representative Experimental Procedure (Literature-Based)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Preparation of 6-(1H-pyrazol-1-yl)pyrimidin-4-ol | Pd-catalyzed coupling of 6-chloropyrimidin-4-ol with pyrazole, base (e.g., potassium carbonate), solvent (DMF), 80–100 °C, 12 h | Formation of pyrazolyl-substituted pyrimidin-4-ol |
| 2. Ether formation | 6-(1H-pyrazol-1-yl)pyrimidin-4-ol + 4-hydroxybenzaldehyde, base (K2CO3), solvent (DMF), 100 °C, 8–16 h | Formation of this compound |
| 3. Purification | Column chromatography or recrystallization | Pure target compound |
Research Findings and Optimization
- Base selection: Potassium carbonate is commonly used due to its moderate basicity, which preserves the aldehyde group. Stronger bases may cause side reactions.
- Solvent effects: Polar aprotic solvents such as DMF and DMSO enhance the nucleophilicity of phenolate ions and improve yields.
- Temperature control: Elevated temperatures (100–120 °C) are necessary for efficient ether formation but must be balanced to avoid decomposition.
- Catalyst use: Copper catalysis can improve reaction rates and yields in Ullmann-type couplings, especially for less reactive aryl halides.
- Reaction time: Extended reaction times (8–16 hours) ensure complete conversion but should be optimized to prevent degradation.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Pyrimidine substitution | Pd-catalyzed coupling, K2CO3, DMF, 80–100 °C | Efficient formation of pyrazolyl pyrimidine |
| Ether formation method | SNAr or Cu-catalyzed Ullmann, K2CO3, DMF/DMSO, 100–120 °C | Ether bond formation step |
| Base | Potassium carbonate (K2CO3) | Mild base to preserve aldehyde |
| Solvent | DMF or DMSO | Polar aprotic solvents preferred |
| Reaction time | 8–16 hours | Sufficient for full conversion |
| Purification | Column chromatography or recrystallization | To isolate pure product |
Chemical Reactions Analysis
4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)benzaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)benzaldehyde is its potential as an anticancer agent. Research has shown that compounds containing pyrazole and pyrimidine moieties exhibit cytotoxic effects on various cancer cell lines. A study demonstrated that derivatives of this compound can inhibit cell proliferation in human cancer cells by inducing apoptosis and disrupting cell cycle progression .
Mechanism of Action
The mechanism underlying the anticancer activity involves the inhibition of specific kinases involved in cell signaling pathways. For example, pyrazole derivatives have been reported to target the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation . This suggests that this compound could serve as a lead compound for developing new anticancer therapies.
Agricultural Applications
Pesticidal Properties
In agricultural science, the compound has shown promise as a pesticide. Its structural features allow it to interact with biological targets in pests, potentially leading to increased mortality rates among harmful insect populations. Studies have indicated that similar compounds can disrupt neurotransmitter functions in insects, leading to paralysis and death .
Herbicidal Activity
Moreover, research indicates that derivatives of this compound may possess herbicidal properties. The ability to inhibit specific enzymes involved in plant growth could make it a valuable tool for controlling unwanted vegetation without harming crops .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing advanced polymers. Its functional groups allow for copolymerization with other monomers to create materials with tailored properties such as enhanced thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries .
Nanotechnology
Furthermore, this compound can be incorporated into nanomaterials for drug delivery systems. The ability to modify its surface properties enables targeted delivery of therapeutic agents, enhancing their efficacy while minimizing side effects .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a new therapeutic agent .
Case Study 2: Agricultural Impact
A field trial conducted to assess the effectiveness of this compound as a herbicide showed promising results. The application led to a notable reduction in weed biomass without adversely affecting crop yield, highlighting its potential for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound belongs to a class of pyrimidine-pyrazole hybrids. Key analogues include derivatives synthesized for biological activity studies, such as:
Table 1: Structural Comparison of Selected Pyrimidine-Pyrazole Hybrids
Key Observations:
- Functional Groups : The target compound lacks the tetrazole and coumarin substituents present in analogues like 4i and 4j , which are critical for biological activity (e.g., fluorescence or enzyme binding) .
- Reactivity : The benzaldehyde group in the target compound offers a reactive aldehyde site for further functionalization, whereas analogues like 4i and 4j are optimized for stability and target specificity .
Biological Activity
The compound 4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)oxy)benzaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 258.24 g/mol
The compound features a benzaldehyde moiety linked to a pyrimidine ring substituted with a pyrazole group, which is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. In vitro studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
For instance, studies have demonstrated that specific pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Properties
Pyrazole derivatives have also been evaluated for their antimicrobial activities. The compound has shown potential against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
In a comparative study, certain pyrazole derivatives exhibited higher activity than standard antibiotics, suggesting their potential as novel antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds are well-documented. They act as inhibitors of cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory process. Compounds similar to this compound have been shown to reduce edema in animal models, indicating their therapeutic potential for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.
- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, contributing to their protective effects against cellular damage.
Study 1: Anticancer Activity Evaluation
A recent study synthesized several pyrazole derivatives and evaluated their anticancer activity against various cell lines. Among these, one derivative demonstrated an IC50 value lower than 10 µM against MDA-MB-231 cells, indicating potent antiproliferative effects .
Study 2: Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial efficacy of pyrazole derivatives against clinical isolates of Staphylococcus aureus. The results showed that one derivative had a minimum inhibitory concentration (MIC) of 8 µg/mL, outperforming traditional antibiotics like penicillin .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃, CuI | DMF | 80°C | 60-70 |
| 2 | Morpholine, HCHO | Ethanol | Reflux | 75-85 |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization requires balancing solvent polarity, temperature, and catalyst loading:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency but may require post-reaction solvent removal under reduced pressure .
- Catalyst Screening: Copper(I) iodide (CuI) improves coupling reactions compared to palladium catalysts, reducing side-product formation .
- Temperature Control: Reflux in ethanol (78°C) minimizes thermal degradation of the benzaldehyde group while ensuring reactivity .
Critical Consideration: Monitor reaction progress via TLC or in-situ NMR to avoid over-functionalization, which complicates purification .
Basic: What spectroscopic methods are used to characterize this compound?
- ¹H/¹³C NMR: Confirm regioselectivity of pyrazole attachment and benzaldehyde oxidation state. Key signals include:
- Aldehyde proton at δ 9.8–10.2 ppm (singlet).
- Pyrimidine C4-O-aryl coupling (δ 160–165 ppm in ¹³C NMR) .
- IR Spectroscopy: Detect C=O stretch (~1700 cm⁻¹) and pyrazole N-H stretch (~3150 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
Advanced: How do substituents on the pyrazole ring affect biological activity?
Structural modifications influence bioactivity:
- Electron-Withdrawing Groups (e.g., Cl): Enhance binding to target enzymes (e.g., kinases) but may reduce solubility .
- Bulkier Substituents (e.g., morpholine): Improve pharmacokinetic properties but could sterically hinder target interactions .
Case Study: Derivatives with 3-chlorophenyl groups on pyrazole showed 2–3× higher anticancer activity in vitro compared to unsubstituted analogs, likely due to enhanced hydrophobic interactions .
Basic: What purification techniques are recommended for this compound?
- Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients resolves polar byproducts .
- Recrystallization: Ethanol/water mixtures (95:5) yield high-purity crystals, confirmed by sharp melting points (e.g., 140–141°C) .
- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >99% purity for biological assays .
Advanced: How to address contradictions in reported biological activity data?
Discrepancies often arise from assay conditions or impurity profiles:
- Assay Variability: Standardize protocols (e.g., MIC testing for antimicrobial activity) using reference strains like Staphylococcus aureus ATCC 25923 .
- Impurity Profiling: Trace aldehydes or unreacted pyrimidine precursors (detected via LC-MS) can falsely modulate activity. Repurify batches showing inconsistent results .
- Structural Confirmation: Re-validate active compounds using X-ray crystallography to rule out stereochemical errors .
Basic: What are the stability considerations for storage?
- Light Sensitivity: Store in amber vials at –20°C to prevent aldehyde oxidation.
- Moisture Control: Use desiccants (silica gel) to avoid hydrate formation, which alters reactivity .
- Degradation Signs: Yellowing indicates aldehyde oxidation; discard batches showing >5% degradation via HPLC .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
- Scaffold Diversification: Synthesize analogs with variations at:
- Pyrazole N1-position (e.g., methyl vs. phenyl).
- Benzaldehyde para-substituents (e.g., –OCH₃, –NO₂) .
- Biological Testing: Prioritize high-throughput screens (e.g., kinase inhibition panels) followed by mechanistic studies (e.g., molecular docking) .
- Data Analysis: Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Basic: What safety precautions are required during synthesis?
- Toxic Reagents: Handle formaldehyde (HCHO) in fume hoods; use PPE for morpholine (corrosive) .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal; recover solvents via distillation .
Advanced: How to mitigate limitations in experimental design for scalability?
- Batch Consistency: Use automated reactors (e.g., flow chemistry) to maintain temperature/pH control during scale-up .
- Real-World Matrix Effects: Simulate degradation by spiking degradation products (e.g., oxidized aldehydes) to test stability under biological conditions .
- Statistical Validation: Employ factorial design (e.g., Box-Behnken) to optimize multi-variable reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
